Cas no 2380027-49-4 (Src Inhibitor 3)
Src Inhibitor 3 structure
Product Name:Src Inhibitor 3
Numero CAS:2380027-49-4
MF:C34H32ClFN8O4
MW:671.1205
MDL:MFCD32263443
CID:4757617
PubChem ID:139600340
Update Time:2025-05-30
Src Inhibitor 3 Proprietà chimiche e fisiche
Nomi e identificatori
-
- Src Inhibitor 3
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide
- BDBM50503102
- D79346
- N-(3-CHLORO-4-{6-METHOXYPYRAZOLO[1,5-A]PYRIDINE-3-AMIDOPHENYL)-1-[1-(3-CYANO-3,3-DIMETHYLPROPANOYL)PIPERIDIN-4-YL]-5-FLUORO-1H-INDAZOLE-3-CARBOXAMIDE
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin
- CHEMBL4445994
- 2380027-49-4
- GLXC-25737
- Src Inhibitor 13
- EX-A6733
- AKOS040739077
- HY-130254
- MS-31057
- N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methylbutanoyl)piperidin-4-yl]-5-fluoroindazole-3-carboxamide
- CS-0106066
-
- MDL: MFCD32263443
- Inchi: 1S/C34H32ClFN8O4/c1-34(2,19-37)16-30(45)42-12-10-22(11-13-42)44-29-8-4-20(36)14-24(29)31(41-44)33(47)39-21-5-7-27(26(35)15-21)40-32(46)25-17-38-43-18-23(48-3)6-9-28(25)43/h4-9,14-15,17-18,22H,10-13,16H2,1-3H3,(H,39,47)(H,40,46)
- Chiave InChI: LQQYARMJQBHKQQ-UHFFFAOYSA-N
- Sorrisi: ClC1=C(C([H])=C([H])C(=C1[H])N([H])C(C1C2C([H])=C(C([H])=C([H])C=2N(C2([H])C([H])([H])C([H])([H])N(C(C([H])([H])C(C#N)(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C2([H])[H])N=1)F)=O)N([H])C(C1C([H])=NN2C([H])=C(C([H])=C([H])C2=1)OC([H])([H])[H])=O
Proprietà calcolate
- Massa esatta: 670.2219074g/mol
- Massa monoisotopica: 670.2219074g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 48
- Conta legami ruotabili: 8
- Complessità: 1240
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 147
Proprietà sperimentali
- Densità: 1.43±0.1 g/cm3(Predicted)
- pka: 10.20±0.70(Predicted)
Src Inhibitor 3 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0106066-5mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 5mg |
$400.0 | 2022-04-27 | |
| ChemScence | CS-0106066-10mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 10mg |
$680.0 | 2022-04-27 | |
| ChemScence | CS-0106066-25mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 25mg |
$1350.0 | 2022-04-27 | |
| eNovation Chemicals LLC | D711044-1G |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 97% | 1g |
$4860 | 2024-07-21 | |
| ChemScence | CS-0106066-50mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 50mg |
$2200.0 | 2022-04-27 | |
| ChemScence | CS-0106066-100mg |
Src Inhibitor 3 |
2380027-49-4 | 98.61% | 100mg |
$3400.0 | 2022-04-27 | |
| 1PlusChem | 1P01JWNP-1mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 1mg |
$247.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-5mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 5mg |
$494.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-10mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 10mg |
$815.00 | 2024-05-22 | |
| 1PlusChem | 1P01JWNP-25mg |
N-[3-chloro-4-[(6-methoxypyrazolo[1,5-a]pyridine-3-carbonyl)amino]phenyl]-1-[1-(3-cyano-3-methyl-butanoyl)-4-piperidyl]-5-fluoro-indazole-3-carboxamide |
2380027-49-4 | 98% | 25mg |
$1582.00 | 2024-05-22 |
Src Inhibitor 3 Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
2380027-49-4 (Src Inhibitor 3) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso